molecular formula C10H10N2O3 B8800105 2-methyl-8-nitro-3,4-dihydroisoquinolin-1(2H)-one

2-methyl-8-nitro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8800105
M. Wt: 206.20 g/mol
InChI Key: SNDUZGSNHUZYPS-UHFFFAOYSA-N
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Patent
US08569298B2

Procedure details

A mixture of 1-tent-butoxy-N,N,N′,N′-tetramethylmethanediamine (300 mL, 1452.80 mmol) and 2-methyl-6-nitrobenzonitrile (75 g, 462.55 mmol) was heated at 100° C. for 4 hours. The mixture was evaporated and the residue stirred vigorously in isohexane (1500 mL) for 2 hours. The mixture was filtered and the residue washed with isohexane (2×500 mL) and then air-dried to afford (E)-2-(2-(dimethylamino)vinyl)-6-nitrobenzonitrile (96 g, 95% yield); 1H NMR spectrum (300 MHz, CDCl3): δ 2.98 (6H, s), 5.52 (1H, d), 7.11 (1H, d), 7.40 (1H, t), 7.60-7.70 (2H, m); Mass spectrum: m/z (ESI+) (M+H)+=218.50. b) Methylamine hydrochloride (131 g, 1933.49 mmol) was added to a suspension of (E)-2-(2-(dimethylamino)vinyl)-6-nitrobenzonitrile (84 g, 386.70 mmol) in MeOH (840 mL) and water (840 mL). The mixture was heated at 50° C. for 17 hours and then allowed to cool to room temperature. The mixture was poured into water (1000 mL), stirred for 30 minutes and then filtered. The solid was air-dried to afford (E)-2-(2-(methylamino)vinyl)-6-nitrobenzonitrile (71.1 g, 90% yield) which was used in the next step without further purification; 1H NMR spectrum (300 MHz, DMSO): δ 2.74 (3H, d), 5.41 (1H, d), 6.93-7.03 (1H, m), 7.50-7.70 (3H, m), 7.96-8.01 (1H, m). c) Sulfuric acid (26.2 ml, 492.13 mmol) was added in one portion to a stirred solution of (E)-2-(2-(methylamino)vinyl)-6-nitrobenzonitrile (50 g, 246.07 mmol) and sodium triacetoxyborohydride (78 g, 369.10 mmol) in DME (1000 mL) cooled to −10° C. The mixture was stirred at −10° C. for 10 minutes and then allowed to warm to room temperature and stirred for a further 20 minutes. The mixture was poured into water (1000 mL), basified to ˜pH 10 with a 2N solution of NaOH and then extracted with EtOAc (3×750 mL). The combined organics were dried over MgSO4 and then evaporated to afford 2-methyl-8-nitro-3,4-dihydroisoquinolin-1(2H)-imine (45.5 g) which was used in the next stage without further purification. d) The following step was carried out in 9 separate batches. 2-Methyl-8-nitro-3,4-dihydroisoquinolin-1(2H)-imine (5 g, 24.36 mmol) and Montmorillonite K10 clay (2.5 g) were suspended in a mixture of water (20 mL) and acetonitrile (30 mL). The mixture was heated at 150° C. for 90 minutes in a microwave reactor and then allowed to cool to room temperature. The separate batches were combined and the mixture was then filtered and evaporated. The residue was purified by chromatography on silica, eluting with a gradient of 0-100% EtOAc in isohexane. Fractions containing product were combined and evaporated to afford 2-methyl-8-nitro-3,4-dihydroisoquinolin-1(2H)-one (23.00 g, 51% yield); 1H NMR spectrum (300 MHz, DMSO): δ 3.00-3.08 (5H, m), 3.60 (2H, t), 7.53-7.67 (3H, m); Mass spectrum: m/z (ES+) (M+H)+=207.58. e) A mixture of 2-methyl-8-nitro-3,4-dihydroisoquinolin-1(2H)-one (23 g, 111.54 mmol) and 5% palladium on carbon (4.6 g, 1.08 mmol) in MeOH (230 mL) was stirred under an atmosphere of hydrogen at 5 atm and 25° C. for 18 hours. The mixture was filtered through Dicalite™ and the filtrate was evaporated. The residue was purified by chromatography on silica, eluting with a gradient of 0-100% EtOAc in isohexane. Fractions containing product were combined and evaporated to afford 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (17.33 g, 88% yield); 1H NMR spectrum (300 MHz, DMSO): δ 2.80 (2H, t), 2.96 (3H, s), 3.43 (2H, t), 6.26-6.32 (1H, m), 6.50-6.55 (1H, m), 6.84 (2H, s), 7.00-7.06 (1H, m); Mass spectrum m/z (ES+) (M+H)+=177.44.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:11][CH2:10][C:9]2[C:4](=[C:5]([N+:12]([O-])=O)[CH:6]=[CH:7][CH:8]=2)[C:3]1=[O:15]>[Pd].CO>[NH2:12][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[C:3](=[O:15])[N:2]([CH3:1])[CH2:11][CH2:10]2

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
CN1C(C2=C(C=CC=C2CC1)[N+](=O)[O-])=O
Name
Quantity
4.6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
230 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen at 5 atm and 25° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Dicalite™
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a gradient of 0-100% EtOAc in isohexane
ADDITION
Type
ADDITION
Details
Fractions containing product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C=CC=C2CCN(C(C12)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.33 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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